4-Methoxy-3-methylphenethyl acetate
Description
4-Methoxy-3-methylphenethyl acetate is an aromatic ester featuring a phenethyl backbone substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, and an acetate ester moiety.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-11(4-5-12(9)14-3)6-7-15-10(2)13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGOPSFTXNRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCOC(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylphenethyl acetate typically involves the esterification of 4-methoxy-3-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylphenethyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetate ester can be reduced to yield the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 4-methoxy-3-methylphenethyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-3-methylphenethyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylphenethyl acetate involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Regioisomers
Methyl 4-Methoxy-3-oxobutyrate
- Structure : Features a methoxy group at the 4-position and a ketone at the 3-position, with an acetate ester.
- Key Differences : The absence of a methyl group and the presence of a ketone alter reactivity, making it more prone to nucleophilic attacks compared to 4-methoxy-3-methylphenethyl acetate .
- Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Ethyl 2-(4-Acetyl-2-methoxyphenoxy)acetate
- Structure : Contains a methoxy group and an acetyl substituent on the aromatic ring, with an ethyl ester.
3-Methoxy-4-hydroxyphenylacetic Acid
- Structure: A phenolic acid with methoxy and hydroxyl groups; lacks the acetate ester.
- Key Differences: The carboxylic acid group confers higher water solubility and involvement in metabolic pathways, such as norepinephrine catabolism, where it is a minor metabolite .
Physicochemical Properties
While direct data for this compound are scarce, inferences can be drawn from analogs:
Biological Activity
4-Methoxy-3-methylphenethyl acetate, a compound derived from phenethylamine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Several studies have investigated the antimicrobial effects of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
2. Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. It effectively inhibits the growth of various fungi, particularly those responsible for skin infections.
3. Neuropharmacological Effects
Research also points to neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound appears to influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
The biological activity of this compound is attributed to its ability to interact with specific receptors in the body:
- Dopamine Receptors : The compound likely acts as a partial agonist at dopamine receptors, enhancing dopaminergic signaling which may contribute to its mood-lifting effects.
- Serotonin Receptors : It may also modulate serotonin levels, affecting mood and anxiety levels.
Case Studies
A few notable studies illustrate the biological activity of this compound:
- Study on Antimicrobial Effects :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
